6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid
Description
Chemical Structure: 6-Chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid (CAS: 952799-96-1) is an indole derivative featuring a chlorine substituent at position 6, an ethoxycarbonyl group at position 2, and a carboxylic acid group at position 5 (Figure 1). The molecular formula is C₁₂H₁₀ClNO₄, with a molecular weight of 283.67 g/mol .
Synthesis: This compound is synthesized via acylation of ethyl 5-chloro-1H-indole-2-carboxylate, as described in a procedure yielding intermediates with confirmed purity via CombiFlash chromatography and characterized by NMR and mass spectrometry .
Properties
IUPAC Name |
6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-2-18-12(17)10-4-6-3-7(11(15)16)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACZDAIXIJYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects, particularly as an anticancer agent. Research indicates that derivatives of indole compounds, including 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid, exhibit significant antiproliferative activity against various cancer cell lines.
Antiproliferative Activity
Recent studies have demonstrated that similar indole derivatives possess potent activity against cancer cells:
These findings suggest that compounds with similar structures may also exhibit comparable efficacy.
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:
- Esterification : The compound can be transformed into esters, which are useful in further synthetic applications.
- Friedel-Crafts Reactions : It can participate in metal-free Friedel-Crafts alkylation, expanding its utility in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives:
Case Study: Anticancer Activity
A study showcased the synthesis of a series of indole derivatives, including those similar to 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid. The results indicated that these compounds effectively inhibited cell proliferation in multiple cancer types, reinforcing their potential as therapeutic agents .
Case Study: Synthesis and Characterization
Research has detailed the synthesis of various indole derivatives using starting materials like 6-chloro-1H-indole-5-carboxylic acid. The characterization of these compounds through techniques such as NMR and IR spectroscopy confirmed their structures and purity, facilitating further biological evaluation .
Mechanism of Action
The mechanism of action of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Physicochemical Properties
- Melting Points : Ethyl 5-chloro-1H-indole-2-carboxylate (precursor to the target compound) has a melting point of 119–121°C , while 1-methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9) melts at 221–223°C . The absence of melting point data for the target compound suggests further characterization is needed.
- Solubility : Ethoxycarbonyl and carboxylic acid groups enhance polarity, improving solubility in polar solvents like ethyl acetate and DMSO. In contrast, methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit lower solubility due to hydrophobic interactions .
Biological Activity
6-Chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 6-position of the indole ring.
- Ethoxycarbonyl group at the 2-position.
- Carboxylic acid functionality at the 5-position.
These structural elements contribute to its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated GI50 values indicating potent antiproliferative activity against various cancer cell lines, such as pancreatic (Panc-1) and breast (MCF-7) cancers. The most potent derivatives in similar studies have shown GI50 values as low as 29 nM .
- Antiviral Activity : Indole derivatives, including those similar to 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid, have been investigated for their ability to inhibit HIV integrase. These compounds can chelate metal ions in the active site of integrase, thereby disrupting viral replication .
The biological activity of 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, it can act as an integrase inhibitor by binding to the active site and preventing strand transfer .
- Cell Signaling Modulation : Indole derivatives can modulate signaling pathways that regulate cell growth and apoptosis, contributing to their antiproliferative effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of indole derivatives, providing insights into their therapeutic potential:
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 6-chloro-2-ethoxycarbonyl-1H-indole-5-carboxylic acid?
- Synthesis typically involves sequential functionalization of the indole scaffold. For example, ethoxycarbonylation at the 2-position can be achieved via esterification of the corresponding carboxylic acid derivative using ethyl chloroformate under basic conditions. Chlorination at the 6-position may utilize electrophilic reagents like N-chlorosuccinimide (NCS) in a controlled environment . Characterization should include NMR, HPLC, and mass spectrometry to confirm regioselectivity and purity.
Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
- Experimental determination is critical. For melting points, differential scanning calorimetry (DSC) is recommended. Solubility can be assessed in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. If data remains unavailable, analogs like 6-chloroindole-5-carboxylic acid derivatives (mp 256–259°C) or ethyl indole-2-carboxylate (mp 232–234°C) provide reference benchmarks .
Q. What safety protocols are essential for handling this compound in the lab?
- Use NIOSH-approved P95 respirators for particulate protection and EN 166-compliant face shields. Nitrile gloves and lab coats are mandatory to prevent dermal exposure. Engineering controls include fume hoods and proper ventilation to minimize airborne dispersion. Always consult SDS guidelines for similar indole derivatives (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) .
Advanced Research Questions
Q. How do UGT1A1 enzyme kinetics influence the metabolic clearance of this compound?
- Studies on structurally related indole derivatives (e.g., PF-06409577) reveal that glucuronidation by UGT1A1 follows Michaelis-Menten kinetics. Researchers should measure KM (131–212 μM) and Vmax (107–3834 pmol/min/mg) using recombinant UGT1A1 isoforms and human liver microsomes. Competitive inhibition assays with β-estradiol can validate enzyme specificity .
Q. What experimental strategies resolve contradictions in stability data for indole carboxylic acid derivatives?
- Perform accelerated stability studies under stress conditions (e.g., heat, light, pH extremes). Use LC-MS to identify degradation products. For example, hydrolysis of the ethoxycarbonyl group may generate free carboxylic acid derivatives, requiring pH-controlled storage (pH 6–8) to mitigate decomposition .
Q. How can researchers optimize reaction phenotyping for this compound’s metabolism?
- Combine recombinant UGT isoforms (e.g., UGT1A1, UGT1A8) with chemical inhibitors (e.g., atazanavir for UGT1A1). Use relative activity factor (RAF) analysis to extrapolate intrinsic clearance from tissue-specific microsomal data (e.g., liver vs. intestine). Validate with siRNA knockdown in hepatocyte models .
Q. What methodologies are suitable for assessing potential mutagenicity or carcinogenicity?
- Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. For in vivo validation, use transgenic rodent models. Note that IARC, NTP, and OSHA have not classified similar indole derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) as carcinogens, but species-specific toxicity must be evaluated .
Methodological Notes
- Data Interpretation : Cross-reference kinetic parameters (e.g., KM, Vmax) with tissue-specific expression levels of UGT isoforms to avoid overestimating metabolic clearance in extrahepatic tissues .
- Analytical Pitfalls : Acyl glucuronide metabolites (e.g., M1 from PF-06409577) may hydrolyze during sample preparation; stabilize with cold acetonitrile and immediate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
